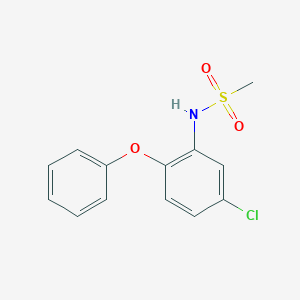

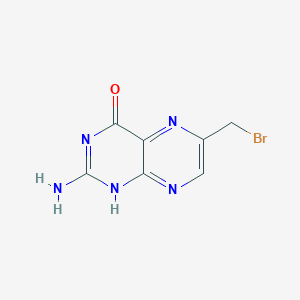

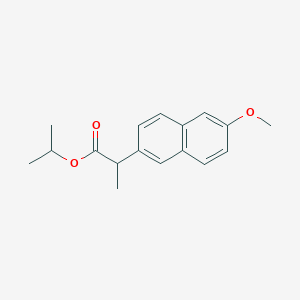

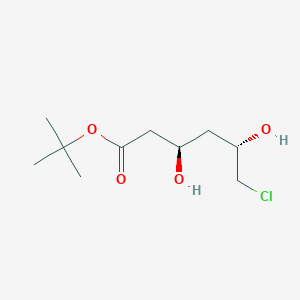

(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate

Descripción general

Descripción

(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate, also known as 6-Chloro-3,5-dihydroxyhexanoic acid tert-butyl ester, is a derivative of the naturally occurring 6-chloro-3,5-dihydroxyhexanoic acid. This compound has been used extensively in scientific research due to its unique properties, including its ability to be synthesized in a laboratory setting and its low toxicity. It has a variety of applications in biochemistry and physiology, and is used in a wide range of laboratory experiments.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis of Statin Precursors

The compound is used in the asymmetric synthesis of tert-butyl 6-cyano-(3R,5R)-dihydroxyhexanoates by aldo-keto reductase KmAKR, providing a green approach to produce statin precursor dichiral diols (Qiu et al., 2020).

Key Intermediate in Rosuvastatin

It serves as a key intermediate in the synthesis of rosuvastatin, a widely used statin (Wang, 2006).

Building Block for Atorvastatin Calcium

The compound is an important building block for the synthesis of atorvastatin calcium, another statin medication (Qiu et al., 2019).

Improved Production with Lactobacillus kefir

Using Lactobacillus kefir for the asymmetric synthesis of the compound has resulted in improved final product concentration and yields (Amidjojo et al., 2005).

Efficient Biosynthesis Methods

Studies have developed efficient biosynthesis methods for the compound, including the use of carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media (Liu et al., 2018).

Chemoenzymatic Synthesis

There is ongoing research into the chemoenzymatic synthesis of all four stereoisomers of the compound, highlighting its versatility as a 1,3-diol building block (Wolberg et al., 2001).

Biocatalytic Process Development

Various studies have focused on developing biocatalytic processes for synthesizing the compound, including the use of immobilized Saccharomyces cerevisiae and Pichia guilliermondii strains (Sun et al., 2013) (Yuguo, 2012).

Engineering Enzymes for Improved Efficiency

Efforts are being made to improve the catalytic efficiency of enzymes like KmAKR and Kluyveromyces lactis aldo-keto reductase KlAKR for the synthesis of this compound (Yu et al., 2019) (Shen et al., 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate is the enzyme HMG-CoA reductase . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids.

Mode of Action

The compound This compound acts as a competitive inhibitor of HMG-CoA reductase . By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, a necessary step in cholesterol synthesis.

Biochemical Pathways

The inhibition of HMG-CoA reductase disrupts the mevalonate pathway . This leads to a decrease in the production of cholesterol and other isoprenoids, which are essential components of cell membranes and precursors of various biomolecules.

Pharmacokinetics

The pharmacokinetic properties of This compoundIts solubility in chloroform and methanol suggests that it may be well-absorbed in the body. Its storage temperature of 2-8°C indicates that it may require specific conditions for optimal stability and bioavailability.

Result of Action

The molecular and cellular effects of This compound’s action primarily involve the reduction of cholesterol levels in the body . By inhibiting the synthesis of cholesterol, it can potentially prevent or treat conditions associated with high cholesterol levels, such as atherosclerosis and cardiovascular disease.

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound. For instance, its stability is hygroscopic , meaning it absorbs moisture from the air, which could potentially affect its efficacy and shelf-life. Furthermore, its action may be influenced by factors such as the individual’s metabolic rate, the presence of other drugs, and specific genetic factors.

Propiedades

IUPAC Name |

tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKPWJZUGTVXCO-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC(CCl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C[C@@H](CCl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431205 | |

| Record name | tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154026-93-4 | |

| Record name | tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.